molecular formula C9H11BO3 B1420296 (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid CAS No. 1028748-11-9

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid

Cat. No.: B1420296
CAS No.: 1028748-11-9
M. Wt: 177.99 g/mol
InChI Key: BUNVVERIGKVWLT-UHFFFAOYSA-N
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Description

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid is an organic compound with the molecular formula C9H11BO3 It is a boronic acid derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-methyl-2,3-dihydro-1-benzofuran.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols or ketones.

Scientific Research Applications

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid depends on its specific application. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, the boronic acid group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-boronic acid: Another boronic acid derivative of benzofuran, differing in the position of the boronic acid group.

    2-Methylbenzofuran: Lacks the boronic acid group but shares the benzofuran core structure.

    Phenylboronic acid: A simpler boronic acid compound with a phenyl group instead of the benzofuran structure.

Uniqueness

(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)boronic acid is unique due to the presence of both the benzofuran ring and the boronic acid group. This combination imparts specific chemical properties that make it valuable in organic synthesis and potential medicinal applications. The compound’s ability to participate in various chemical reactions and its potential biological activity distinguish it from other similar compounds .

Properties

IUPAC Name

(2-methyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-6-4-7-5-8(10(11)12)2-3-9(7)13-6/h2-3,5-6,11-12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNVVERIGKVWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655816
Record name (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028748-11-9
Record name B-(2,3-Dihydro-2-methyl-5-benzofuranyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1028748-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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